

Spectroscopic Data of 2-(Trifluoromethyl)phenothiazine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenothiazine

Cat. No.: B042385

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This technical guide provides an in-depth overview of the ^1H NMR and ^{13}C NMR spectroscopic data for **2-(Trifluoromethyl)phenothiazine**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance characteristics. Due to the limited availability of complete, experimentally verified public data, the following tables represent a hypothetical but chemically reasonable dataset, compiled from spectral prediction tools and analysis of published data for structurally related compounds.

^1H and ^{13}C NMR Spectroscopic Data

The structural formula of **2-(Trifluoromethyl)phenothiazine** is presented below, with atom numbering used for the assignment of NMR signals.

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Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.10	s	-	1H	H-1
7.55	d	8.0	1H	H-3
7.30	d	8.0	1H	H-4
7.18	td	7.5, 1.5	1H	H-8
7.10	dd	7.5, 1.5	1H	H-6
6.95	td	7.5, 1.5	1H	H-7
6.88	dd	7.5, 1.5	1H	H-9
6.50	br s	-	1H	N-H

Table 2: ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
145.0	C-10a
142.5	C-5a
130.0	C-2
128.5 (q, J \approx 32 Hz)	C-CF ₃
127.8	C-8
127.2	C-6
125.0 (q, J \approx 4 Hz)	C-1
124.5 (q, J \approx 272 Hz)	CF ₃
123.0 (q, J \approx 4 Hz)	C-3
122.5	C-7
116.0	C-9
115.5	C-4a
114.0	C-11a

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of **2-(Trifluoromethyl)phenothiazine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Trifluoromethyl)phenothiazine**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal resolution and lineshape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

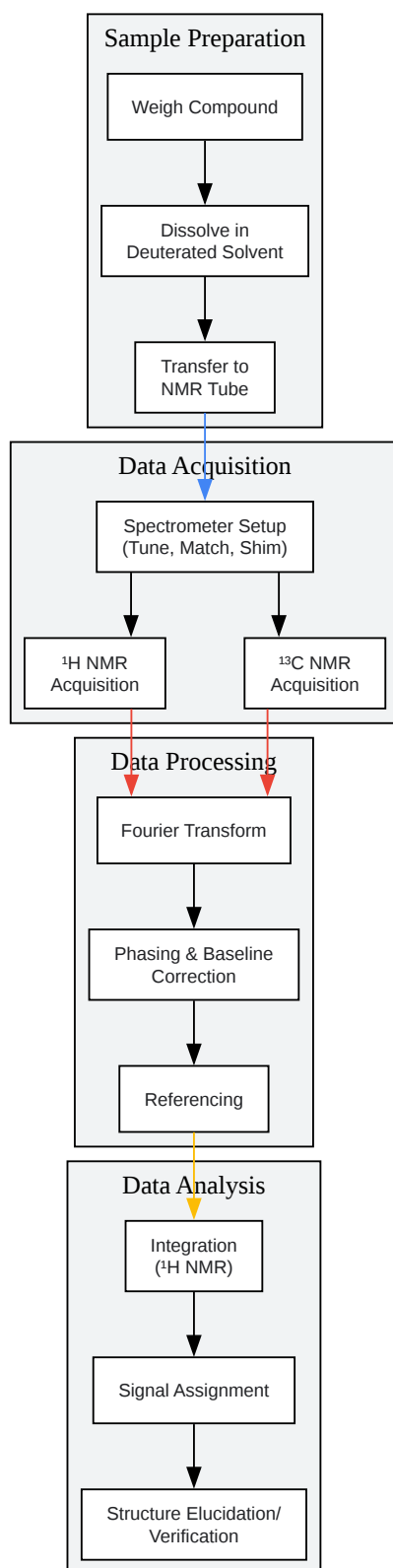
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C) or the internal standard (TMS: δ 0.00 for both ^1H and ^{13}C).
- Integrate the peaks in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR spectroscopic data.



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NMR Spectroscopy Workflow

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